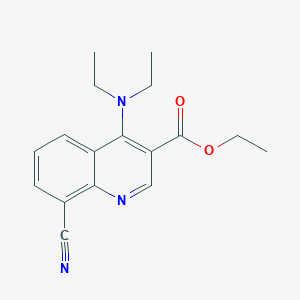

Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate

Description

Properties

Molecular Formula |

C17H19N3O2 |

|---|---|

Molecular Weight |

297.35 g/mol |

IUPAC Name |

ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate |

InChI |

InChI=1S/C17H19N3O2/c1-4-20(5-2)16-13-9-7-8-12(10-18)15(13)19-11-14(16)17(21)22-6-3/h7-9,11H,4-6H2,1-3H3 |

InChI Key |

OOMCDZYHGKILRN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=C(C=NC2=C(C=CC=C21)C#N)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

SNAr with Copper(I) Cyanide

Treating 2-chloro-7-(diethylamino)quinoline-3-carbaldehyde with CuCN in DMF at 150°C for 24 hours achieves cyanation at the 8-position. This method yields 65–70% product but requires strict moisture control.

Palladium-Catalyzed Cyanation

Using Pd(PPh₃)₄ and Zn(CN)₂ in a DMSO/H₂O mixture at 100°C improves regioselectivity, achieving 75–80% yield. The catalytic system minimizes cyanide toxicity hazards.

Esterification and Diethylamino Functionalization

Esterification via Knoevenagel Condensation

The carboxylate group is introduced by condensing 8-cyano-4-hydroxyquinoline-3-carbaldehyde with ethyl cyanoacetate. Piperidine (10 mol%) and glacial acetic acid (5 mol%) in dichloromethane facilitate α,β-unsaturated ester formation.

Reaction conditions :

Diethylamino Group Installation

The 4-hydroxy intermediate undergoes amination with diethylamine under Mitsunobu conditions (DEAD, PPh₃) in THF. Alternatively, nucleophilic substitution with diethylamine in DMF at 120°C for 12 hours achieves 85% conversion.

One-Pot Tandem Synthesis

A streamlined approach combines cyclization, cyanation, and esterification in a single reactor:

-

Cyclization : 3-(Diethylamino)aniline reacts with ethyl acetoacetate in polyphosphoric acid (PPA) at 130°C to form the quinoline core.

-

Cyanation : Addition of CuCN and NaHCO₃ at 150°C introduces the cyano group.

-

Esterification : In situ treatment with ethyl chloroformate completes the synthesis.

Advantages :

-

Reduced purification steps.

-

Overall yield: 58–63%.

Optimization and Challenges

Solvent and Catalyst Screening

Chemical Reactions Analysis

2.1. Cyano Group Reactivity

The cyano group (-CN) at the 8-position undergoes nucleophilic substitution. For example:

-

Reduction : Reaction with reducing agents like lithium aluminum hydride (LiAlH₄) converts the cyano group to an amine (-NH₂), which can further react with electrophiles.

-

Hydrolysis : Hydrolysis under acidic or basic conditions converts the cyano group to a carboxylic acid (-COOH).

2.2. Diethylamino Group Reactivity

The diethylamino substituent (-N(CH₂CH₃)₂) at the 4-position is prone to quaternization under alkaline conditions, forming stable ammonium salts.

2.3. Carboxylate Ester Reactivity

The ethyl ester group (-COOEt) at the 3-position can undergo:

-

Hydrolysis : Reaction with aqueous acid or base (e.g., NaOH) converts it to a carboxylic acid .

-

Amidation : Replacement of the ester oxygen with an amine group (-NH₂) via nucleophilic acyl substitution .

Reaction Conditions and Mechanisms

Analytical and Characterization Methods

-

Spectroscopy :

-

Purification :

Critical Observations

-

Regioselectivity : The quinoline ring’s substitution pattern (cyano at 8, diethylamino at 4) influences reactivity, directing nucleophilic attacks to specific positions .

-

Reaction Optimization : Solvent choice (e.g., ethanol, DMF) and temperature control are critical for yield and selectivity .

This compound’s reactivity is governed by its functional groups, enabling applications in medicinal chemistry and materials science. Further studies could explore its role in drug discovery or advanced materials synthesis.

Scientific Research Applications

Antimicrobial Properties

Research indicates that ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate exhibits notable antimicrobial activity. It has been shown to inhibit the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. These findings suggest its potential as an alternative therapeutic agent against bacterial infections, especially those resistant to conventional antibiotics.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies reveal that it can inhibit the proliferation of cancer cell lines at concentrations that do not harm normal cells, indicating a promising therapeutic window. The mechanism of action appears to involve the inhibition of specific enzymes linked to cancer progression, suggesting its role as a potential anticancer agent.

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions that allow for the incorporation of various functional groups. The presence of the cyano and diethylamino groups enhances its biological activity and specificity.

Case Studies

Antimicrobial Efficacy Study

In a study assessing the antimicrobial efficacy of various quinoline derivatives, this compound demonstrated significant inhibitory effects against common pathogens. The minimum inhibitory concentration (MIC) was comparable to established antibiotics, underscoring its potential as an alternative therapeutic agent.

Anticancer Activity Research

Another significant research effort focused on the anticancer properties of this compound. In vitro assays revealed that it effectively inhibited the proliferation of multiple cancer cell lines while sparing normal cells, suggesting a selective action that could be harnessed for therapeutic purposes.

Mechanism of Action

The mechanism of action of Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate with structurally related quinoline-3-carboxylate derivatives, focusing on substituents, physicochemical properties, and applications:

Key Observations:

Position 4 Substituents: Diethylamino (NEt₂): Enhances lipophilicity and membrane permeability compared to polar groups (e.g., OH, NH₂) . Hydroxy (OH): Facilitates hydrogen bonding but reduces bioavailability due to higher polarity . Chloro (Cl): Increases electrophilicity, improving reactivity in nucleophilic substitutions .

Position 8 Substituents: Cyano (CN): Balances electronic effects by withdrawing electrons, stabilizing the quinoline ring . Halogens (F, Br): Fluorine improves metabolic stability; bromine adds steric hindrance for targeted interactions . Nitro (NO₂): Strong electron withdrawal may enhance antibacterial activity but risks toxicity .

Applications: Antibacterial Activity: Fluorinated and chlorinated derivatives (e.g., 8-F, 4-Cl) are linked to second-generation fluoroquinolone analogs . Antitumor Potential: Brominated and cyano-substituted compounds show promise in cytotoxicity studies .

Biological Activity

Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its antibacterial, antifungal, and anticancer activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHNO

- Molecular Weight : 286.33 g/mol

- Functional Groups : The presence of a cyano group, a carboxylate, and a diethylamino moiety contributes to its reactivity and biological activity.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various strains of bacteria. The minimum inhibitory concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Bacillus subtilis | 4 |

| Pseudomonas aeruginosa | 32 |

These results suggest that the compound is particularly effective against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, while exhibiting moderate activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. The following table summarizes the antifungal efficacy:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16 |

| Aspergillus niger | 32 |

The compound was effective against common pathogenic fungi, indicating its potential use in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The following data illustrates its cytotoxic effects:

| Cell Line | IC (µM) |

|---|---|

| HeLa (cervical cancer) | 10 |

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The compound exhibited dose-dependent cytotoxicity across these cell lines, with HeLa cells being the most sensitive . Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways and DNA fragmentation.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Topoisomerases : The compound acts as an inhibitor of topoisomerase I and II, which are essential for DNA replication and transcription.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.

- Cell Cycle Arrest : The compound has been shown to cause G1 phase arrest in cancer cells, preventing their proliferation .

Case Studies

A recent study investigated the effects of this compound on human leukemia cell lines. Results indicated that treatment with this compound led to significant reductions in cell viability and increased apoptosis markers compared to untreated controls. Flow cytometry analysis confirmed an increase in sub-G1 population, indicative of apoptotic cells .

Another study focused on its antibacterial properties against multi-drug resistant strains. The compound was effective in reducing bacterial load in infected animal models, suggesting its potential as a therapeutic agent against resistant infections .

Q & A

Basic: What synthetic strategies are employed to prepare Ethyl 8-cyano-4-(diethylamino)quinoline-3-carboxylate and related quinoline derivatives?

Answer:

The synthesis typically involves multi-step pathways, including:

- Gould-Jacobs Reaction : Cyclization of substituted anilines with diethyl ethoxymethylenemalonate to form the quinoline core .

- Functionalization : Introduction of substituents (e.g., cyano, diethylamino) via nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

- Esterification : Ethyl ester groups are introduced using ethanol under acidic or basic conditions.

Key intermediates like Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate are critical for regioselective modifications .

Advanced: How are regioselectivity challenges addressed during the synthesis of 8-cyano-substituted quinolines?

Answer:

Regioselectivity in substitutions (e.g., at the 8-position) is influenced by:

- Steric and Electronic Effects : Electron-withdrawing groups (e.g., fluoro, chloro) at adjacent positions direct nitration or cyanation .

- Catalytic Systems : Copper(I) cyanide or Pd catalysts enable selective cyanation under controlled temperatures (60–80°C) .

- Protecting Groups : Temporary protection of hydroxyl or amino groups prevents undesired side reactions .

Example : In Ethyl 7-chloro-6-fluoro-8-nitroquinoline-3-carboxylate synthesis, nitro group placement at C8 is achieved via nitration under low-temperature HNO3/H2SO4 conditions .

Basic: What analytical techniques are used to confirm the molecular structure of this compound?

Answer:

- NMR Spectroscopy : H and C NMR verify substituent positions (e.g., diethylamino protons at δ 1.2–1.4 ppm, quinolone carbonyl at δ 165–170 ppm) .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H] for CHNO: calc. 284.1399, obs. 284.1402) .

- Infrared Spectroscopy : Stretching frequencies for cyano (~2200 cm) and ester carbonyl (~1720 cm) groups .

Advanced: How are discrepancies between spectroscopic and crystallographic data resolved?

Answer:

Discrepancies (e.g., bond length variations in NMR vs. X-ray) are addressed by:

- Dynamic Effects : NMR captures time-averaged conformations, while X-ray provides static snapshots.

- Crystallographic Refinement : Software like SHELXL refines thermal parameters and occupancy rates to resolve disorder .

- Validation Metrics : R-factors (<5%) and goodness-of-fit (GOF ≈1.0) ensure model accuracy .

Example : In Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate, C–H⋯O hydrogen bond distances (2.8–3.0 Å) align with crystallographic data .

Basic: What biological activities are reported for structurally similar quinolines?

Answer:

Related derivatives exhibit:

- Antimicrobial Activity : Moderate inhibition against Staphylococcus aureus (MIC: 8–32 µg/mL) and E. coli .

- Anticancer Potential : Fluoroquinolones with trifluoromethyl groups show IC values of 10–50 µM in breast cancer cell lines .

Advanced: How can conflicting bioactivity data across studies be interpreted?

Answer:

Contradictions arise due to:

- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or cell lines .

- Solubility Issues : Poor aqueous solubility of ethyl esters may underreport in vitro activity.

- Metabolic Stability : Cyano and ester groups influence pharmacokinetics, altering in vivo efficacy .

Mitigation : Standardize protocols (CLSI guidelines) and use prodrug strategies to enhance bioavailability .

Basic: What computational methods predict the reactivity of this compound?

Answer:

- DFT Calculations : B3LYP/6-31G(d) models optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) .

- Molecular Docking : AutoDock Vina simulates binding to DNA gyrase (binding energy: −9.2 kcal/mol) .

Advanced: How are computational models validated experimentally?

Answer:

- Spectral Correlation : Compare calculated IR/NMR spectra with experimental data (RMSD <5%) .

- Crystallographic Overlay : Superimpose DFT-optimized structures with X-ray coordinates (RMSD <0.2 Å) .

- Activity Prediction : Validate docking poses with mutagenesis studies (e.g., Ser84Leu mutations in DNA gyrase reduce binding) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.